

Physical and chemical characteristics of 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

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An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzoic Acid

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Introduction

3-Methoxy-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, which combines a methoxy group, a trifluoromethyl group, and a carboxylic acid on a benzene ring, imparts a unique combination of electronic, steric, and physicochemical properties. The methoxy group acts as an electron-donating group, while the trifluoromethyl (CF₃) group is a potent electron-withdrawing group and a bioisostere for methyl or chloro moieties.^[1] This juxtaposition of functionalities makes the molecule a versatile building block for creating complex chemical entities with tailored biological activities and material characteristics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and analytical methodologies, designed for researchers and development professionals.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the core identity and characteristics of **3-Methoxy-4-(trifluoromethyl)benzoic acid**.

Chemical Identity and Structure

The arrangement of the methoxy and trifluoromethyl groups ortho and meta to the carboxylic acid, respectively, dictates the molecule's reactivity and intermolecular interactions.

dot Caption: 2D structure of **3-Methoxy-4-(trifluoromethyl)benzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-methoxy-4-(trifluoromethyl)benzoic acid	[2]
CAS Number	276861-63-3	[2] [3] [4]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[2] [3]
Molecular Weight	220.15 g/mol	[2] [5]
SMILES	<chem>COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F</chem>	[2]

| InChI Key | HBMINIVKUUVKEB-UHFFFAOYSA-N |[\[2\]](#) |

Physical Properties

The physical properties are critical for determining appropriate solvent systems for reactions, purification, and formulation.

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid	[5]
Melting Point	209 - 211 °C	[2][4]

| Purity | Typically $\geq 97\%$ |[2][5] |

Spectroscopic Data

While specific spectra are proprietary, the expected spectroscopic signatures can be inferred from the structure:

- ^1H NMR: Signals would be expected for the aromatic protons (likely complex splitting patterns), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm).
- ^{13}C NMR: Resonances for the aromatic carbons, the carboxylic carbon (~ 165 - 170 ppm), the methoxy carbon (~ 55 - 60 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).
- ^{19}F NMR: A singlet for the $-\text{CF}_3$ group.
- IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid (~ 2500 - 3300 cm^{-1} , broad), C=O stretching (~ 1700 cm^{-1}), C-O stretching, and C-F stretching bands.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 220.03, with characteristic fragmentation patterns.

Section 2: Synthesis and Reactivity

Rationale for Synthetic Strategy

Synthesizing polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. A common approach involves starting with a precursor that already contains one or two of the desired groups and then introducing the remaining functionalities. For this molecule, a plausible route

could involve the trifluoromethylation and methoxylation of a suitable benzoic acid precursor or the oxidation of a correspondingly substituted toluene.

Exemplary Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is a representative example and may require optimization. It is based on standard organic chemistry transformations.

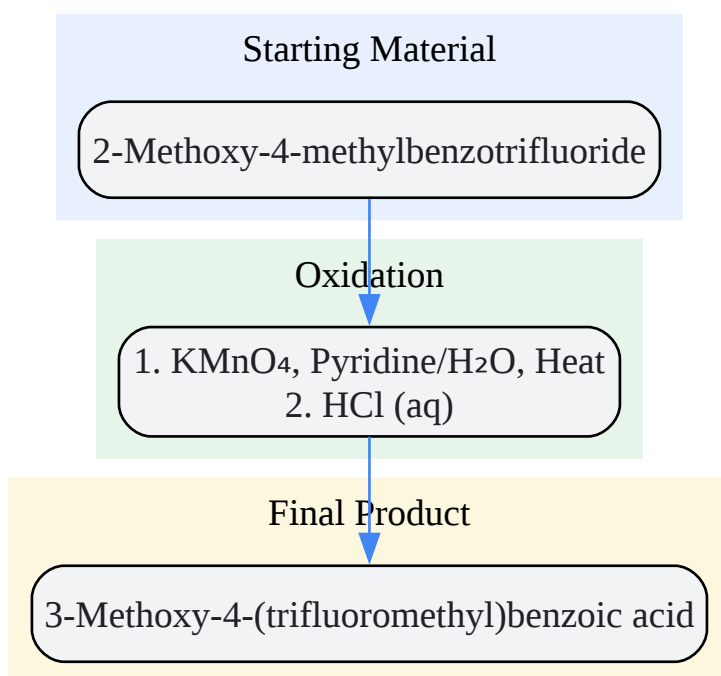
Step 1: Synthesis of 2-Methoxy-4-methylbenzotrifluoride (Starting Material)

- **Rationale:** Begin with a commercially available precursor like 4-methyl-2-nitroanisole. The nitro group can be converted to the trifluoromethyl group.
- **Procedure:** a. Convert the nitro group to a diazonium salt using sodium nitrite and a strong acid. b. Perform a trifluoromethylation reaction (e.g., a Sandmeyer-type reaction using a trifluoromethyl source).

Step 2: Oxidation to **3-Methoxy-4-(trifluoromethyl)benzoic acid**

- **Rationale:** The methyl group on the aromatic ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO_4). The electron-withdrawing CF_3 group can make this oxidation more challenging than on an unsubstituted toluene.
- **Protocol:** a. To a solution of 2-Methoxy-4-methylbenzotrifluoride in a mixture of pyridine and water, add potassium permanganate (KMnO_4) portion-wise. b. Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears. c. Cool the mixture to room temperature and filter off the manganese dioxide (MnO_2) byproduct. d. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~ 2 . This will precipitate the carboxylic acid product. e. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. f. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Reaction Pathway Visualization



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References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. 3-Methoxy-4-(trifluoromethyl)benzoic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]
- 5. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 3-Methoxy-4-(trifluoromethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591211#physical-and-chemical-characteristics-of-3-methoxy-4-trifluoromethyl-benzoic-acid]

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